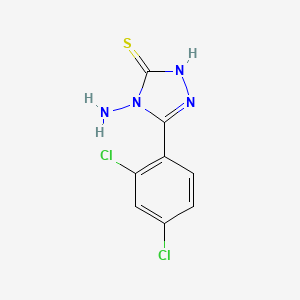
4'-Benzyloxyphenyl acetylene
Übersicht
Beschreibung
4’-Benzyloxyphenyl acetylene is a chemical compound with the CAS Number: 84284-70-8 . Its IUPAC name is benzyl 4-ethynylphenyl ether . It has a molecular weight of 208.26 .
Molecular Structure Analysis
The molecular formula of 4’-Benzyloxyphenyl acetylene is C15H12O . The InChI Code is 1S/C15H12O/c1-2-13-8-10-15 (11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2 .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Benzyloxyphenyl acetylene were not found, acetylene itself is known to undergo a variety of chemical transformations. These include vinylation processes, cross-coupling reactions, synthesis of substituted alkynes, and preparation of heterocycles .Physical And Chemical Properties Analysis
4’-Benzyloxyphenyl acetylene is a solid at room temperature . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4’-Benzyloxyphenyl acetylene: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its alkyne group is a reactive site for various chemical transformations, including vinylation processes and cross-coupling reactions . This compound is instrumental in synthesizing substituted alkynes, heterocycles, and a range of functionalized molecules with diverse molecular complexity.
Drug Synthesis
In the pharmaceutical industry, 4’-Benzyloxyphenyl acetylene serves as a precursor in the synthesis of various drugs. Its structure allows for the introduction of the benzyloxyphenyl moiety into drug molecules, which can significantly impact their pharmacological properties . The compound’s versatility in drug synthesis is underscored by its role in creating molecules with potential therapeutic applications.
Material Science
The unique structure of 4’-Benzyloxyphenyl acetylene also finds applications in material science. It can be used to create new materials with specific optical or electronic properties. For instance, it may contribute to the development of novel polymers or coatings with desired characteristics, such as increased durability or enhanced conductivity .
Organic Electronics
In the field of organic electronics, 4’-Benzyloxyphenyl acetylene could be utilized to develop organic semiconductors. These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound’s ability to participate in the formation of conjugated systems makes it a candidate for the synthesis of components in organic electronic devices.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future of acetylene-based compounds like 4’-Benzyloxyphenyl acetylene lies in the transition from acetylene production technologies that produce substantial amounts of greenhouse gases to low-carbon or carbon-free natural gas and coal plasmochemical processes using energy generated by renewable sources .
Wirkmechanismus
Mode of Action
It is known that acetylene compounds can participate in various chemical reactions, suggesting that 4’-benzyloxyphenyl acetylene may interact with its targets through covalent bonding or other types of chemical interactions .
Pharmacokinetics
The compound’s metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of 4’-Benzyloxyphenyl acetylene’s action are not well-documented. As an organic compound, it may interact with various cellular components, potentially leading to changes in cellular function. More research is needed to understand the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Benzyloxyphenyl acetylene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. Moreover, the compound’s efficacy may be influenced by the physiological environment, including the presence of binding proteins, the state of target cells, and individual variations in metabolism .
Eigenschaften
IUPAC Name |
1-ethynyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHAOXRZNLCKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363422 | |
| Record name | 4'-Benzyloxyphenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Benzyloxyphenyl acetylene | |
CAS RN |
84284-70-8 | |
| Record name | 4'-Benzyloxyphenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84284-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)

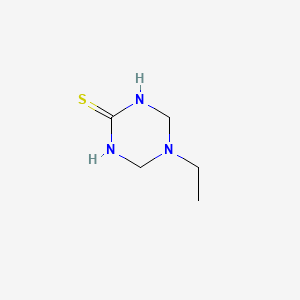
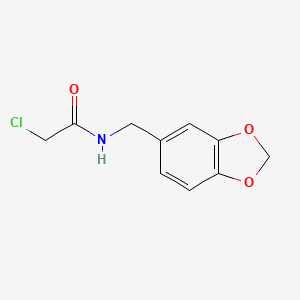
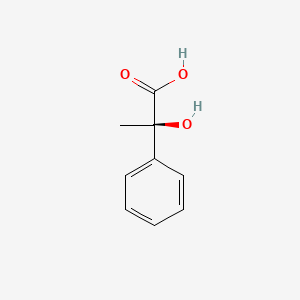
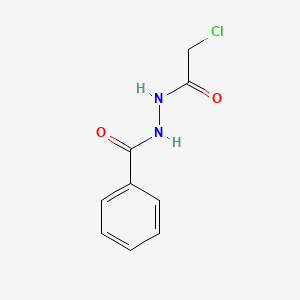
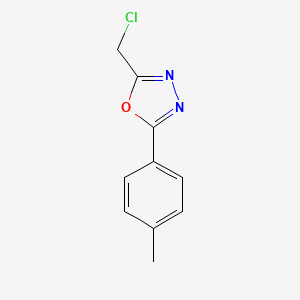
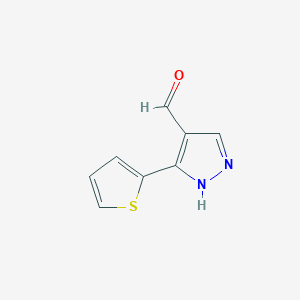
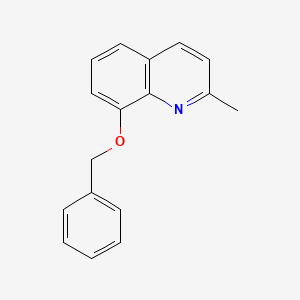


![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)

